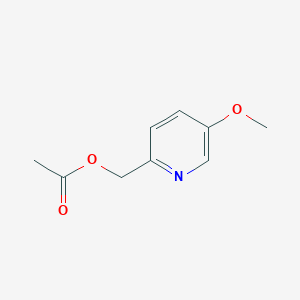

2-Acetoxymethyl-5-methoxypyridine

Descripción

The compound features:

- Acetoxymethyl group (-OCOCH₃-CH₂) at position 2.

- Methoxy group (-OCH₃) at position 5.

This ester-functionalized pyridine derivative is likely used as an intermediate in organic synthesis or pharmaceuticals, where the acetoxymethyl group may act as a protecting group or a prodrug moiety.

Propiedades

Fórmula molecular |

C9H11NO3 |

|---|---|

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

(5-methoxypyridin-2-yl)methyl acetate |

InChI |

InChI=1S/C9H11NO3/c1-7(11)13-6-8-3-4-9(12-2)5-10-8/h3-5H,6H2,1-2H3 |

Clave InChI |

MBCWGLWTUUITAZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC1=NC=C(C=C1)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following pyridine derivatives share partial structural similarities with 2-Acetoxymethyl-5-methoxypyridine:

Key Observations:

- Substituent Position : The placement of functional groups significantly impacts reactivity. For example, 2-Chloro-5-methoxypyridine (C2 chloro) is more reactive in SNAr reactions than 5-(Chloromethyl)-2-methoxypyridine (C5 chloromethyl) due to proximity to the pyridine nitrogen .

- Functional Group Reactivity: Chloro vs. Acetoxymethyl: Chloro groups (as in ) are superior leaving groups compared to acetoxymethyl esters, which require hydrolysis (e.g., under basic conditions) to activate. Amine vs.

Physicochemical Properties

*Theoretical values due to lack of direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.